ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
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Overview
Description
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The benzoate ester is then formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.
Scientific Research Applications
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to modulate biological pathways and processes.
Comparison with Similar Compounds
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate can be compared with similar compounds such as:
- Ethyl 4-{3-methyl-5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
- Ethyl 4-{3-methyl-5-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
These compounds share structural similarities but differ in the substituents on the aromatic ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
Properties
IUPAC Name |
ethyl 4-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYVDRWAQPSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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